rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 143979-40-2
VCID: VC20766777
InChI: InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)
SMILES: CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C
Molecular Formula: C12H21NO4
Molecular Weight: 243.3 g/mol

rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

CAS No.: 143979-40-2

Cat. No.: VC20766777

Molecular Formula: C12H21NO4

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid - 143979-40-2

Specification

CAS No. 143979-40-2
Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
IUPAC Name 3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)
Standard InChI Key FVTWJYOGVFLUNJ-UHFFFAOYSA-N
SMILES CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C
Canonical SMILES CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is identified by the CAS registry number 143979-40-2. The compound has the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.3 g/mol . The "rac" prefix in the name indicates that this compound exists as a racemic mixture, containing equal amounts of both enantiomers, which is a significant characteristic for applications where stereochemistry plays a role in chemical reactivity or biological activity .

Structural Features

The compound features a five-membered pyrrolidine ring structure, which is a cyclic amine. A distinctive structural characteristic is the presence of two methyl groups at the 3-position of the pyrrolidine ring, creating a tertiary carbon center that contributes to steric hindrance and influences the compound's chemical behavior and interactions . The nitrogen atom of the pyrrolidine ring is protected with a tert-butyloxycarbonyl (Boc) group, which is commonly employed in organic synthesis to protect amines during chemical transformations. Additionally, the 2-position of the pyrrolidine ring contains a carboxylic acid functional group, contributing to the compound's acidity and reactivity profile .

Nomenclature and Synonyms

The compound is known by several synonyms in chemical literature and commercial catalogs:

  • Boc-DL-Pro(3,3-Me2)-OH

  • Boc-3,3-dimethyl-proline

  • (R,S)-Boc-3,3-dimethyl-proline

  • (R,S)-Boc-3,3-diMethyl-pyrrolidine-2-carboxylic acid

  • 1-(tert-butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid

  • 1-[(Tert-butyl)oxycarbonyl]-3,3-diMethylpyrrolidine-2-carboxylic acid

  • 3,3-Dimethyl-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester

Physicochemical Properties

Physical State and Appearance

Under standard conditions, rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid appears as a white to off-white solid . This physical characteristic is important for identification and quality control in laboratory and industrial settings.

Key Physical Properties

The compound exhibits the following physical properties, which are crucial for understanding its behavior in various chemical environments:

PropertyValueNotes
Melting point120-124°CExperimentally determined
Boiling point345.1±35.0°CPredicted value
Density1.117±0.06 g/cm³Predicted value
pKa4.04±0.40Predicted value
FormSolidPhysical state at ambient conditions
ColorWhite to Off-WhiteVisual characteristic

These properties provide essential information for handling, processing, and incorporating the compound into synthetic schemes .

Solubility Profile

The solubility characteristics of the compound are significant for purification processes and reaction design:

  • Soluble in chloroform

  • Soluble in ethyl acetate

  • Slightly soluble in methanol

This solubility profile is consistent with the compound's moderately polar nature, containing both hydrophobic (tert-butyl and dimethyl groups) and hydrophilic (carboxylic acid) moieties.

ParameterDetails
GHS SymbolGHS07
Signal wordWarning
Hazard statementsH319-H315-H335
Precautionary statementsP264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362
HS Code29225090

The GHS07 pictogram indicates that the compound may cause less severe health hazards .

Health Hazards

The hazard statements indicate that the compound may cause:

  • Eye irritation (H319)

  • Skin irritation (H315)

  • Respiratory tract irritation (H335)

These hazards necessitate appropriate handling procedures and personal protective equipment when working with this compound.

Applications in Chemical Synthesis

Pharmaceutical Applications

rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid serves as a valuable building block in the synthesis of various pharmaceuticals and bioactive molecules . Its importance in medicinal chemistry stems from its structural similarity to proline, an amino acid commonly found in proteins, but with the added steric and electronic effects of the geminal dimethyl groups.

The presence of the Boc protecting group on the nitrogen atom makes it particularly useful in peptide synthesis and other sequential reactions where protecting and deprotecting strategies are employed . This allows for controlled reactivity at specific sites during the synthesis of complex molecules.

Structural Contributions to Biological Activity

Several structural features contribute to the compound's significance in medicinal chemistry:

  • The pyrrolidine ring provides a rigid cyclic framework that can influence the conformation of larger molecules

  • The geminal dimethyl groups at the 3-position create steric hindrance that can affect reaction pathways and conformational preferences

  • The Boc protecting group allows for controlled reactivity of the nitrogen atom in multistep syntheses

  • The carboxylic acid functionality enables further derivatization through amide or ester formation

These structural characteristics make rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid particularly valuable for the design of molecules with specific three-dimensional arrangements, which is crucial for targeting biological receptors with high specificity.

Synthetic Utility in Complex Molecule Synthesis

As a modified proline derivative, this compound can be incorporated into peptides and other complex molecules to induce specific conformational constraints. The 3,3-dimethyl substitution pattern differentiates it from natural proline, potentially leading to altered biological activities of the resulting compounds, which is a strategy frequently employed in the development of peptide-based drugs with enhanced stability and bioavailability .

SupplierProduct DescriptionQuantityPrice (USD)
Usbiologicalrac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid50mg$425
Usbiologicalrac N-boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid25mg$425
TRCracN-Boc-3,3-dimethyl-2-pyrrolidenecarboxylicAcid500mg$935
American Custom Chemicals CorporationRAC N-BOC-3,3-DIMETHYL-2-PYRROLIDENECARBOXYLIC ACID 95.00%500mg$1732.5
Iris Biotech GmbHBoc-3,3-dmP-OH(rac)5g$2160

This pricing information, last updated in December 2021, reflects the specialized nature of the compound and the technical challenges involved in its synthesis .

Quality Considerations

When sourcing this compound for research or pharmaceutical applications, several quality parameters should be considered:

  • Purity (typically >95% for research applications)

  • Stereochemical composition (ensuring proper racemic mixture)

  • Absence of significant impurities that could interfere with subsequent reactions

  • Certificate of analysis with appropriate analytical data

These considerations are crucial for ensuring reproducible results in research and consistent outcomes in pharmaceutical applications.

Analytical Identification Methods

Spectroscopic Identification

Various spectroscopic techniques can be employed for the identification and characterization of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structural arrangement of atoms

  • Infrared (IR) spectroscopy: Identifies functional groups, particularly the carboxylic acid and carbamate functionalities

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern

  • High-Performance Liquid Chromatography (HPLC): Assesses purity and can be used for chiral separation of enantiomers

These analytical methods are essential for confirming the identity, purity, and structural integrity of the compound before its use in synthetic procedures.

Chemical Reactivity Tests

The compound's reactivity can be assessed through:

  • Acid-base titrations to confirm carboxylic acid functionality

  • Reactions with amine-selective reagents to verify protection of the nitrogen

  • Deprotection studies to ensure the Boc group can be removed under standard conditions

  • Coupling reactions to demonstrate the ability to form amide bonds

These reactivity tests provide practical confirmation of the compound's functional groups and their expected chemical behavior.

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